molecular formula C10H18ClNO2 B1477710 2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 2098080-90-9

2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No. B1477710
CAS RN: 2098080-90-9
M. Wt: 219.71 g/mol
InChI Key: ZMCVYZOGROSTSZ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Comprehensive Analysis of 2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one Applications

Pharmaceutical Synthesis Intermediary: This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the production of medications such as fenpiverinium bromide, cloperastine, and pitofenone, which have applications in treating conditions like gastrointestinal disorders and cough suppression .

Organic Chemistry Research: Due to its versatile nature, this compound is used extensively in organic chemistry research. It provides a basis for studying reaction mechanisms and developing new synthetic methodologies, which can be applied to create more complex organic molecules.

Inhibition of Sickle-cell Hemoglobin: The compound has been utilized in research focused on sickle-cell anemia. Specifically, derivatives of this compound have shown potential in inhibiting sickle-cell hemoglobin, which could lead to new treatments for this genetic disorder .

Medicinal Chemistry Building Block: As a piperidine derivative, it represents a crucial building block in medicinal chemistry. Piperidine structures are found in many drugs, and this compound’s flexibility makes it valuable for constructing new drug molecules with potential therapeutic effects .

Selective Reactions: The compound’s reactivity allows for selective reactions that are important in synthesizing specific pharmaceuticals.

Broad Substrate Scope: Its broad substrate scope means it can react with a wide range of other chemical entities. This property is essential for creating diverse libraries of compounds for drug discovery and other scientific applications .

Heterocyclic Chemistry Studies: Heterocyclic compounds like this one are fundamental in the development of new drugs and materials. Research into its properties can lead to advancements in heterocyclic chemistry, which is a cornerstone of pharmaceutical science .

Advanced Material Synthesis: The compound may also find applications in the synthesis of advanced materials. Its chemical properties could be harnessed to create novel materials with unique physical or chemical characteristics for various industrial applications.

ChemicalBook MDPI SMolecule

properties

IUPAC Name

2-chloro-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-7(11)10(14)12-6-4-3-5-9(12)8(2)13/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCVYZOGROSTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C(=O)C(C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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